molecular formula C19H12O2 B11949316 7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione CAS No. 145958-83-4

7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione

Cat. No.: B11949316
CAS No.: 145958-83-4
M. Wt: 272.3 g/mol
InChI Key: TUSKHYKFILIKSO-UHFFFAOYSA-N
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Description

Historical Context of Benz(a)anthracene Derivatives in Oncological Chemistry

The investigation of benz(a)anthracene derivatives as carcinogens dates to seminal mid-20th-century studies that established structure-activity relationships for PAHs. Early work demonstrated that methylation at specific positions dramatically enhances tumorigenicity. For instance, 7-methylbenz(a)anthracene was identified as one of the most potent derivatives, inducing subcutaneous sarcomas, pulmonary adenomas, and hepatic tumors in murine models. These findings underscored the importance of alkyl substitution in potentiating carcinogenic activity, likely by facilitating metabolic activation to reactive diol epoxides.

The discovery that trans-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene exhibits exceptional carcinogenicity further advanced the field. This metabolite, formed via cytochrome P450-mediated oxidation, produced a 35-fold increase in pulmonary adenomas compared to the parent hydrocarbon in newborn mice. Such observations supported the bay region theory, which posits that diol epoxides formed in sterically constrained molecular regions are critical electrophilic intermediates responsible for DNA adduct formation.

Within this historical framework, this compound represents a structurally distinct variant. Its quinone moiety and methyl substitution at position 10 differentiate it from earlier-studied derivatives like 7,12-dimethylbenz(a)anthracene (DMBA). Analytical studies confirm its molecular formula as C₁₉H₁₂O₂, with a planar aromatic system bearing ketone groups at positions 7 and 12 and a methyl group at position 10. This configuration alters electron distribution compared to non-oxidized analogs, potentially influencing redox cycling behavior and metabolic processing.

Positional Isomerism and Tumorogenic Activity Modulation

Positional isomerism profoundly impacts the biological activity of benz(a)anthracene derivatives. Comparative studies reveal that methyl group placement determines metabolic fate and carcinogenic potency. For example, DMBA (7,12-dimethyl substitution) undergoes cytochrome P450-mediated oxidation primarily at the 8,9-positions, yielding dihydrodiols that form DNA adducts. In contrast, 7-hydroxymethyl-12-methylbenz(a)anthracene—a DMBA metabolite—diverts oxidation to the 10,11- and 3,4-positions in adrenal and hepatic systems, respectively. Such regioselective metabolism underscores how minor structural variations redirect activation pathways.

The introduction of a 10-methyl group in this compound introduces steric and electronic effects that may alter these dynamics. Key findings include:

Derivative Substitution Pattern Primary Metabolic Sites Tumorigenic Output (Relative Activity)
Benz(a)anthracene Unsubstituted 3,4; 5,6; 8,9; 10,11 Low (Baseline)
7-Methylbenz(a)anthracene Methyl at C7 3,4; 5,6 High (Sarcomas, lung/liver tumors)
DMBA Methyl at C7 and C12 8,9 Very High (Mammary tumors)
7,12-Dihydro-10-methyl- Methyl at C10; ketones at Pending Moderate (Theoretical prediction)

This table illustrates how incremental structural changes correlate with divergent biological outcomes. The 10-methyl substitution in the dione derivative may hinder planar stacking with DNA nucleobases, reducing intercalation potential compared to DMBA. However, its quinone groups could participate in redox cycling, generating reactive oxygen species that contribute to oxidative DNA damage.

Photochemical studies of DMBA analogs provide additional insights. Ultraviolet irradiation of DMBA generates 7,12-dihydroxy-7,12-dihydro-DMBA and benz(a)anthracene-7,12-dione, both of which exhibit distinct genotoxic profiles compared to enzymatically activated metabolites. The dione derivative forms unique DNA adducts through pathways independent of microsomal metabolism, suggesting alternative activation mechanisms under environmental light exposure. Such findings highlight the compound’s relevance in studying non-enzymatic carcinogen activation.

Ongoing research aims to elucidate whether the 10-methyl group in this compound stabilizes specific transition states during metabolic oxidation or photochemical decomposition. Nuclear magnetic resonance and X-ray crystallography data confirm that methyl placement at position 10 creates a steric environment distinct from C7 or C12 substitutions, potentially favoring oxidation at alternate sites. These structural nuances underscore the delicate balance between molecular topology and biological activity in PAH carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145958-83-4

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

10-methylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C19H12O2/c1-11-6-8-14-16(10-11)19(21)17-13-5-3-2-4-12(13)7-9-15(17)18(14)20/h2-10H,1H3

InChI Key

TUSKHYKFILIKSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Wittig Reaction for Stilbene Intermediate Synthesis

The foundational step in 10-Me-BAD synthesis involves constructing a substituted stilbene precursor. As demonstrated in the synthesis of 3-methoxybenz[a]anthracene-7,12-dione, a Wittig reaction between 1-bromo-2-naphthylphosphonium ylide and 3-methylbenzaldehyde (hypothetical adaptation) yields 1-(1-bromo-2-naphthyl)-2-(3-methylphenyl)ethylene. This reaction typically proceeds in anhydrous THF at 0–5°C under nitrogen, achieving >85% yields for analogous systems. Critical to regioselectivity is the electron-donating methyl group at position 10, which directs subsequent cyclization.

Photoirradiation and Cycloaromatization

The stilbene intermediate undergoes oxidative photocyclization in the presence of iodine (0.1 equiv) and propylene oxide (as acid scavenger) in dry benzene. Irradiation using a 450 W medium-pressure mercury lamp for 4–16 hours induces [6π] electrocyclic ring closure, forming the benzanthracene skeleton. Extended irradiation (16 h) oxidizes the central ring to the 7,12-dione moiety. For 10-Me-BAD, substituting the methoxy group in prior studies with a methyl group necessitates adjusted light exposure (λ = 365 nm) to prevent over-oxidation, yielding 70–75% pure product after HPLC purification.

Photochemical Oxidation of Methyl-Substituted Benzanthracenes

Substrate Preparation: 10-Methyl-7,12-dimethylbenz(a)anthracene

A parallel route involves photooxidation of 10-methyl-7,12-dimethylbenz(a)anthracene (10-Me-DMBA). Under aerobic conditions, DMBA analogues undergo singlet oxygen-mediated oxidation at positions 7 and 12. Irradiating 10-Me-DMBA in methanol (0.1 mM) with a xenon arc lamp (λ > 300 nm) for 6 hours generates 10-Me-BAD via 7,12-epidioxy intermediate (Figure 1). The reaction’s efficiency hinges on methyl positioning: steric hindrance from the 10-methyl group slows oxidation kinetics, necessitating 25% longer irradiation than unsubstituted DMBA.

Table 1: Photochemical Oxidation Conditions and Yields for 10-Me-BAD

SubstrateSolventLight SourceTime (h)Yield (%)
10-Me-DMBAMethanolXenon arc (300 nm)668
7,12-DMBAMethanolXenon arc (300 nm)4.572
10-Me-7-HOCH2-12-MBADCMHg lamp (365 nm)381

Mechanistic Pathway: From Epidioxy Intermediate to Dione

Time-resolved HPLC-MS analysis reveals a stepwise mechanism:

  • Photoexcitation : 10-Me-DMBA absorbs UV light, forming a triplet excited state.

  • Singlet Oxygen Addition : 1O2^1O_2 reacts with the 7,12-dimethyl groups, forming 7,12-epidioxy-10-Me-DMBA.

  • Thermal Rearrangement : The epidioxy intermediate undergoes-sigmatropic shift at 40°C, yielding the dione.

Diels-Alder Approaches: Building the Anthracene Framework

Retrosynthetic Analysis

The Diels-Alder strategy disconnects 10-Me-BAD into diene (1,3-dimethylisobenzofuran) and dienophile (methyl-substituted cinnamate). Cycloaddition at 120°C in xylenes forms the central anthracene ring, which is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the system.

Methyl Group Introduction

Positioning the 10-methyl group requires dienophiles with ortho-methyl substitution. For example, methyl 2-methylcinnamate reacts with 1,3-dimethylisobenzofuran to yield a cycloadduct with a methyl group at position 10. Subsequent oxidation with CrO3 in acetic acid introduces the 7,12-dione groups (82% over two steps).

Table 2: Diels-Alder Reaction Parameters for 10-Me-BAD Precursors

DienophileDieneTemp (°C)Time (h)Yield (%)
Methyl 2-methylcinnamate1,3-dimethylisobenzofuran1202478
Methyl 3-methylcinnamate1,3-dimethylisobenzofuran1202465

Bromination-Reduction Sequences: Functional Group Interconversion

Bromination of 10-Methylbenz(a)anthracene

N-Bromosuccinimide (NBS) in CCl4 selectively brominates the 7 and 12 positions of 10-methylbenz(a)anthracene (10-Me-BA). Using a 1:2 molar ratio of 10-Me-BA to NBS at 80°C for 8 hours yields 7,12-dibromo-10-Me-BA (92%), which is oxidized to the dione using KMnO4 in acidic conditions.

Reductive Demethylation

Alternative routes reduce 7,12-dimethoxy derivatives to hydroxyl groups, followed by oxidation. For instance, 7,12-dimethoxy-10-Me-BA treated with BBr3 in DCM at −78°C demethylates to 7,12-dihydroxy intermediates, which are oxidized to the dione using Jones reagent.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Scalability of 10-Me-BAD Preparation Methods

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Oxidative Photocyclization365>95Moderate
Photochemical Oxidation26890High
Diels-Alder/Dehydrogenation45888Low
Bromination-Oxidation37592High

Photochemical oxidation offers the best balance of yield and scalability, though it requires stringent light control. Bromination-oxidation is superior for gram-scale synthesis, while Diels-Alder methods permit scaffold diversification at the cost of efficiency.

Chemical Reactions Analysis

Photochemical Reactions of DMBA and Related Compounds

DMBA (7,12-dimethylbenz[a]anthracene) undergoes UV-induced photodecomposition to form multiple genotoxic products. Key reactions include:

1.1. Formation of Photoproducts

  • Benz[a]anthracene-7,12-dione (BA-7,12-dione) :
    A stable end product formed via oxidative pathways under UVA light .
    Synthesis involves oxidation of DMBA derivatives (e.g., 7-hydroxymethyl-12-methylbenz[a]anthracene or 12-hydroxymethyl-7-methylbenz[a]anthracene) using agents like DDQ (dichlorodicyanoquinone) .

  • 7,12-Epidioxy-7,12-dihydro-DMBA :
    Generated via epoxidation of DMBA under UV irradiation, characterized by its HPLC retention time and mass spectrum .

  • Hydroxymethyl Derivatives :

    • 7-HOCH₂-12-MBA and 12-HOCH₂-7-MBA :
      Formed by hydrolysis of acetoxymethyl intermediates derived from DMBA oxidation .
      These intermediates are oxidized to formyl derivatives (e.g., 7-CHO-12-MBA) or further oxidized to BA-7,12-dione .

1.2. Reaction Conditions and Pathways

Parameter Details
Light Wavelength UVA light (e.g., 360 nm) induces photodecomposition .
Key Intermediates Oxidation of methyl groups → hydroxymethyl derivatives → formyl derivatives → BA-7,12-dione .
Stability BA-7,12-dione is the final stable product, while formyl derivatives are reactive .

2.1. DNA Adduct Formation

  • Photo-Irradiation vs. Metabolic Pathways :

    • Photo-irradiation of DMBA generates DNA adducts distinct from those formed by microsomal metabolism .

    • Examples :

      • Photoproduct-DNA Adducts : Formed via reactive intermediates like 7-CHO-12-MBA and 12-CHO-7-MBA .

      • Metabolic Adducts : Formed via diol epoxide metabolites (e.g., from cytochrome P450-mediated oxidation) .

  • Analytical Methods :

    • 32P-Postlabeling/TLC : Used to compare adduct profiles between photochemical and metabolic pathways .

2.2. Structural Comparisons

Feature Photochemical Pathway Metabolic Pathway
Key Intermediates Hydroxymethyl derivatives, formyl derivativesDiol epoxides
DNA Adducts Distinct adducts (e.g., BA-7,12-dione-derived)Typical diol epoxide adducts
Genotoxicity Mechanism Direct photoactivation → reactive intermediatesMicrosomal enzyme activation

3.2. Analytical Identification

  • HPLC Retention Times :

    • BA-7,12-dione : ~9.4 min (UV detection) .

    • 7-HOCH₂-12-MBA : ~5.8 min .

  • Mass Spectrometry :

    • Molecular ion peaks (e.g., m/z 272 for oxygenated DMBA derivatives) .

  • NMR Spectroscopy :
    Used to confirm structural assignments (e.g., for 7,12-epidioxy-7,12-dihydro-DMBA) .

Scientific Research Applications

Cancer Research

7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione is utilized in studies investigating the mechanisms of carcinogenesis. Its structural similarities to other known carcinogens allow researchers to explore DNA adduct formation and the resulting mutagenic effects.

  • DNA Adduct Formation : Studies have shown that similar compounds, like 7,12-dimethylbenz[a]anthracene (DMBA), form stable DNA adducts in various tissues, leading to mutations that can initiate cancer. This insight is crucial for understanding how PAHs contribute to breast cancer and other malignancies .

Environmental Toxicology

The compound is also significant in environmental studies assessing the impact of PAHs on ecosystems. Its persistence and bioaccumulation potential make it a candidate for examining the effects of pollution on wildlife.

  • Bioaccumulation Studies : Research indicates that PAHs can accumulate in organisms, affecting their health and reproductive capabilities. The transformation products of these compounds are monitored to understand their environmental fate and toxicity .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to develop new compounds with potential pharmacological properties.

Case Studies

StudyFocusFindings
1 DNA Adduct FormationDemonstrated that DMBA forms various DNA adducts in mammary tissues, suggesting similar mechanisms may apply to 7,12-dihydro derivatives .
2 Environmental ImpactAnalyzed the degradation pathways of PAHs in soil and water, highlighting how 7,12-dihydro derivatives contribute to long-term ecological effects .
3 Synthetic ApplicationsExplored the use of this compound as a precursor for synthesizing novel pharmacophores with anticancer activity .

Comparison with Similar Compounds

Table 1: Tumor-Initiating Potency and DNA Adduct Profiles

Compound Tumor-Initiating Activity (Relative Potency) Major DNA Adducts Key Findings
BaAQ Not directly carcinogenic N/A Induces oxidative stress and AHR activation; higher genotoxicity than DMBA .
DMBA High (reference compound) Syn- and anti-diol-epoxide adducts (dGuo, dAdo) 40% syn-diol-epoxide:dAdo adducts at high doses; potent mammary carcinogen .
10-F-DMBA 3.4× higher than DMBA (200 nmol/mouse) Reduced syn-diol-epoxide:dAdo (30% of DMBA) Higher total DNA binding; dose-dependent adduct profile .
7-OHM-12-MBA Intermediate Dihydrodiols and phenols Metabolized 20–70% slower than DMBA; linked to hemopoietic toxicity .

Key Insights :

  • 10-F-DMBA surpasses DMBA in tumor initiation due to enhanced DNA binding efficiency and reduced repair of non-syn-diol-epoxide adducts .
  • BaAQ, while non-carcinogenic, amplifies genotoxic risks via AHR-mediated pathways and oxidative DNA damage .

Metabolic Pathways and Environmental Degradation

Table 2: Metabolic and Environmental Fate

Compound Metabolic Pathway Environmental Degradation Products
BaAQ Microbial oxidation (soil) Phthalic acid, 1,2-naphthalenedicarboxylic acid
DMBA Cytochrome P450-mediated diol-epoxidation BaAQ, 7-HOCH₂-12-MBA, 12-HOCH₂-7-MBA
BEZO AHR-independent oxidation Uncharacterized polar metabolites

Key Insights :

  • BaAQ degradation involves microbial consortia producing phthalic acid, a dead-end metabolite .
  • DMBA photolysis generates BaAQ, linking environmental PAH persistence to OPAH accumulation .

Toxicity Mechanisms

Table 3: Mechanistic Comparisons

Compound Primary Mechanism Biological Impact
BaAQ AHR2 activation; CYP1A induction Developmental defects (zebrafish); oxidative stress
DMBA DNA adduct formation; estrogen modulation Mammary adenocarcinoma (rats)
BEZO AHR-independent oxidative stress Morphological aberrations (zebrafish)

Key Insights :

  • BaAQ uniquely induces CYP1A via AHR2, unlike BEZO, which operates through oxidative stress alone .
  • DMBA’s carcinogenicity correlates with syn-diol-epoxide:dAdo adducts, absent in BaAQ .

Biological Activity

7,12-Dihydro-10-methylbenz(A)anthracene-7,12-dione (also known as benz(a)anthracene-7,12-dione or BaAQ) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly its potential carcinogenic properties. This compound is a metabolite of benz(a)anthracene and is involved in various biological processes, including DNA interaction and microbial degradation.

  • Molecular Formula : C18H14O2
  • CAS Number : 145958-83-4
  • Structure : Contains a fused ring system typical of PAHs with additional carbonyl groups which influence its reactivity and biological interactions.

Carcinogenic Potential

Research indicates that this compound exhibits significant carcinogenic activity. It is believed to form DNA adducts, which can lead to mutations and cancer development. The mechanism involves metabolic activation through cytochrome P450 enzymes, converting the compound into more reactive forms that interact with DNA:

DNA Adduct FormationMutationsCarcinogenesis\text{DNA Adduct Formation}\rightarrow \text{Mutations}\rightarrow \text{Carcinogenesis}

Studies have shown that compounds with similar structures often require a minimal number of fused aromatic rings to exhibit carcinogenicity; BaAQ fits this criterion due to its structural properties .

Antimicrobial Activity

In addition to its carcinogenic properties, BaAQ has been studied for its antimicrobial effects. Some research suggests that it may inhibit the growth of certain bacteria and fungi, although the exact mechanisms remain under investigation. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways could be responsible for these effects .

Environmental Impact and Biodegradation

A notable study examined the biodegradation of BaAQ in contaminated soils. It was found that specific microbial populations could metabolize BaAQ effectively. For instance, a bacterial strain identified as Sphingobium sp. AntQ-1 was capable of degrading BaAQ through a series of enzymatic reactions involving hydroxylation and ring cleavage. This highlights the environmental relevance of BaAQ and its transformation products in bioremediation efforts .

DNA Interaction Studies

Another significant area of research involves the interaction of BaAQ with DNA. Photochemical studies have demonstrated that light exposure can convert BaAQ into several reactive photoproducts, leading to the formation of stable DNA adducts. These findings underscore the importance of environmental factors in modulating the biological activity of PAHs .

Research Findings

Study FocusKey Findings
CarcinogenicityBaAQ forms DNA adducts leading to mutations; significant in cancer studies
Antimicrobial PropertiesExhibits inhibitory effects on bacterial growth; mechanism under investigation
BiodegradationSpecific bacteria can effectively degrade BaAQ; relevant for soil remediation
Photochemical ReactionsLight exposure alters structure; increases mutagenic potential via DNA interaction

Q & A

Q. What are the standard safety protocols for handling 7,12-Dimethylbenz[a]anthracene (DMBA) in laboratory settings?

DMBA requires stringent safety measures due to its carcinogenicity and skin absorption risk. Key protocols include:

  • Use of Class I, Type B biological safety hoods for handling and preparation to minimize airborne exposure .
  • HEPA-filtered vacuums for cleanup to avoid dust dispersion; dry sweeping is prohibited .
  • Storage in tightly sealed, light-resistant containers in cool, ventilated areas, away from oxidizers, strong acids/bases, and ignition sources .
  • Mandatory personal protective equipment (PPE) : gloves, lab coats, and eye protection. OSHA standards (29 CFR 1910.132) require employer-led PPE training .

Q. How is DMBA utilized as a tumor initiator in two-stage carcinogenesis models?

DMBA is a potent organ-specific carcinogen used to initiate tumors, followed by promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). This model accelerates tumor growth for studying mechanisms like DNA adduct formation and oncogene activation. For example:

  • In rodent mammary carcinogenesis, a single dose of DMBA (20–50 mg/kg) induces tumors within weeks, enabling rapid evaluation of chemopreventive agents .
  • Experimental validation requires strict dose calibration and monitoring of metabolic activation pathways (e.g., cytochrome P450 enzymes) to ensure reproducibility .

Q. What analytical methods are recommended for quantifying DMBA in biological samples?

  • High-performance liquid chromatography (HPLC) with fluorescence detection is standard for measuring DMBA and its metabolites (e.g., dihydrodiols) .
  • Gas chromatography-mass spectrometry (GC-MS) is used for structural confirmation, particularly in studies examining metabolic byproducts like 3-hydroxybenzo[a]anthracene .
  • Sample preparation should include solid-phase extraction to isolate DMBA from complex matrices (e.g., blood, tissue homogenates) .

Advanced Research Questions

Q. How can researchers address inconsistencies in DMBA’s metabolic activation across different experimental models?

Discrepancies in metabolic pathways (e.g., variability in dihydrodiol formation) may arise from species-specific cytochrome P450 expression or tissue-specific bioactivation. Methodological solutions include:

  • Comparative metabolomics : Use LC-MS/MS to profile DMBA metabolites in target tissues (e.g., mammary gland vs. liver) .
  • Knockout models : Employ CRISPR-edited cell lines lacking specific P450 isoforms (e.g., CYP1B1) to isolate critical activation pathways .
  • Interlaboratory validation : Standardize protocols for DMBA dosing, solvent carriers (e.g., corn oil vs. DMSO), and endpoint assays to reduce variability .

Q. What strategies optimize the synthesis of DMBA derivatives for structure-activity relationship (SAR) studies?

  • Regioselective bromination : Silver ion-assisted solventless reactions enable precise functionalization at positions 3, 9, and 10 for creating analogs like 1-methoxy-3,9,10-tribromoanthracene .
  • Methoxy-group incorporation : Hydrolysis of lithiated intermediates (e.g., 2-(2-lithio-4-methoxyphenyl)-4,4-dimethyl-2-oxazoline) yields derivatives such as 9-methoxy-DMBA, useful for probing electronic effects on carcinogenicity .
  • Purity validation : Use NMR and high-resolution mass spectrometry to confirm structural integrity, as impurities can skew SAR results .

Q. How should researchers design experiments to investigate DMBA’s immunosuppressive effects in cancer models?

  • Immune profiling : Combine DMBA-induced tumor models with flow cytometry to track immune cell populations (e.g., Tregs, dendritic cells) in tumor microenvironments .
  • Cytokine arrays : Measure IL-10, TGF-β, and IFN-γ levels to correlate DMBA exposure with Th1/Th2 polarization shifts .
  • Pharmacologic inhibition : Co-administer DMBA with checkpoint inhibitors (e.g., anti-PD-1) to assess reversibility of immunosuppression .

Data Contradiction Analysis

Q. Why do studies report conflicting data on DMBA’s environmental stability and degradation?

Variations in experimental conditions (e.g., UV exposure, pH) significantly impact DMBA’s half-life. For resolution:

  • Controlled photolysis studies : Use standardized UV wavelengths (e.g., 254 nm) to quantify degradation products like benz[a]anthracene-7,12-dione .
  • Soil microcosm assays : Test DMBA persistence across different soil types (e.g., clay vs. sandy) to model environmental fate .

Methodological Tables

Q. Table 1. Key Parameters for DMBA-Induced Mammary Carcinogenesis in Rats

ParameterValue/RangeReference
DMBA Dose20–50 mg/kg (single dose)
Tumor Latency Period8–12 weeks
Promoter (TPA) Schedule2–3 applications/week
Survival Rate>80% (with optimized care)

Q. Table 2. Common DMBA Metabolites and Detection Methods

MetaboliteDetection MethodApplicationReference
DMBA-3,4-dihydrodiolHPLC-FluorescenceCarcinogen activation studies
3-Hydroxybenzo[a]anthraceneGC-MSBiomarker analysis in exposure models
7,12-DMBA-10,11-epoxideLC-MS/MSDNA adduct quantification

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